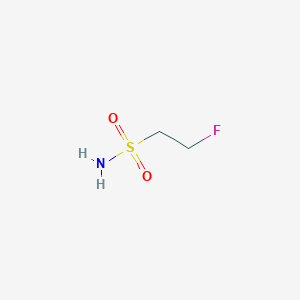
1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that is used as a reagent in chemical synthesis. It is a type of carboxylic acid, which is a class of organic compounds that contain a carboxyl group (COOH). This particular compound is used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has been used in a variety of scientific research applications. It has been used to study the effects of carboxylic acids on enzymes, as well as to investigate the effects of various compounds on the immune system. Additionally, it has been used to study the effects of various compounds on the nervous system, as well as to investigate the effects of carboxylic acids on the metabolism of proteins.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is not fully understood. However, it is believed that the compound binds to certain enzymes and receptors in the body, which can then lead to changes in the activity of certain biochemical pathways. For example, it has been shown to bind to certain enzymes involved in the metabolism of proteins, leading to changes in the activity of those enzymes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes involved in the metabolism of proteins, which can lead to changes in the activity of those enzymes. Additionally, it has been shown to have an effect on the immune system, as well as the nervous system. It has also been shown to have an effect on the metabolism of carbohydrates, as well as on the production of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments has both advantages and limitations. One advantage is that it can be easily synthesized in a two-step reaction. Additionally, it is relatively inexpensive to purchase, and is stable in a variety of conditions. One limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, it can be toxic if ingested or inhaled, so it should be handled with care.
Direcciones Futuras
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has a variety of potential future directions. One potential direction is to investigate its effects on other biochemical pathways, such as those involved in the metabolism of carbohydrates or in the production of hormones. Additionally, further research could be done on its effects on the nervous system and the immune system. Additionally, it could be studied for its potential use in drug development, as it has been shown to have an inhibitory effect on certain enzymes. Finally, it could be studied for its potential use in biotechnology, as it has been shown to have an effect on the metabolism of proteins.
Métodos De Síntesis
1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can be synthesized in a two-step reaction. The first step involves the reaction of 2-cyanoethyl chloride and 3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces the desired compound and a salt byproduct. The second step involves the removal of the salt byproduct by extraction with an organic solvent such as ethyl acetate.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-3-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6-7(8(12)13)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVISROBJOAGMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)
![N-methyl-N-[(pyrimidin-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B6618456.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)

![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)

![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)

